molecular formula C9H9IO B14627064 1-[(Ethenyloxy)methyl]-2-iodobenzene CAS No. 57056-91-4

1-[(Ethenyloxy)methyl]-2-iodobenzene

Cat. No.: B14627064
CAS No.: 57056-91-4
M. Wt: 260.07 g/mol
InChI Key: UFCYJNABMFHXDD-UHFFFAOYSA-N
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Description

1-[(Ethenyloxy)methyl]-2-iodobenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the ortho position (C2) and an ethenyloxymethyl group (-CH₂-O-CH₂-CH₂) at the adjacent position (C1). This structure combines the electron-withdrawing properties of iodine with the reactivity of the ethenyloxy moiety, making it a versatile intermediate in organic synthesis.

The ethenyloxy group confers unique reactivity, enabling participation in radical or transition metal-catalyzed reactions, such as Grignard couplings or Suzuki-Miyaura cross-couplings . Its iodine substituent facilitates nucleophilic aromatic substitution (SNAr) or oxidative addition in catalytic cycles, common in palladium-mediated transformations .

Properties

CAS No.

57056-91-4

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

1-(ethenoxymethyl)-2-iodobenzene

InChI

InChI=1S/C9H9IO/c1-2-11-7-8-5-3-4-6-9(8)10/h2-6H,1,7H2

InChI Key

UFCYJNABMFHXDD-UHFFFAOYSA-N

Canonical SMILES

C=COCC1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of aniline to form iodobenzene, which is then subjected to further reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of 1-[(Ethenyloxy)methyl]-2-iodobenzene may involve large-scale iodination reactions using iodine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(Ethenyloxy)methyl]-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation may produce corresponding oxides.

Scientific Research Applications

1-[(Ethenyloxy)methyl]-2-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Ethenyloxy)methyl]-2-iodobenzene involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ethenyloxy and methyl groups can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1-[(Ethenyloxy)methyl]-2-iodobenzene with structurally related iodobenzene derivatives:

Compound Name Substituent(s) Molecular Formula Key Functional Groups Reactivity Profile Applications
This compound -I (C2), -CH₂-O-CH₂-CH₂ (C1) C₉H₉IO₂ Iodo, ethenyloxymethyl Cross-coupling, polymerization Polymer precursors, ligand synthesis
1-Ethoxy-2-iodobenzene -I (C2), -OCH₂CH₃ (C1) C₈H₉IO Iodo, ethoxy SNAr, Ullmann coupling Pharmaceuticals, agrochemicals
1-(Dimethoxymethyl)-2-iodobenzene -I (C2), -CH(OCH₃)₂ (C1) C₉H₁₁IO₂ Iodo, dimethoxymethyl Electrophilic substitution Specialty chemicals, intermediates
1-(Diethylphosphino)-2-iodobenzene -I (C2), -P(C₂H₅)₂ (C1) C₁₀H₁₃IP Iodo, phosphino Transition metal coordination, catalysis Ligand for hydroformylation catalysts
1-(Ethoxymethoxy)-4-iodobenzene -I (C4), -OCH₂-OCH₂CH₃ (C1) C₉H₁₁IO₂ Iodo, ethoxymethoxy Coupling reactions Polymer chemistry, surface functionalization

Market and Industrial Relevance

  • 1-(Dimethoxymethyl)-2-iodobenzene : Projected to grow at a CAGR of 4.2% (2025–2030) due to demand in agrochemical intermediates .
  • 1-Ethoxy-2-iodobenzene : Widely used in pharmaceutical synthesis, with production capacity expected to reach 1,200 MT by 2025 .
  • This compound: Potential niche applications in conductive polymers or specialty ligands, though commercial data remain speculative.

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